
1-Butyl-5-methyl-4,5-dihydro-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-5-methyl-4,5-dihydro-1H-imidazol-2-amine is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-5-methyl-4,5-dihydro-1H-imidazol-2-amine typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for imidazoles often involve one-pot synthesis techniques. These methods are efficient and can produce high yields of the desired compound. For instance, the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) followed by reaction with an aldehyde and ammonium acetate can produce 2,4,5-trisubstituted imidazoles .
Análisis De Reacciones Químicas
Types of Reactions: 1-Butyl-5-methyl-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Butyl-5-methyl-4,5-dihydro-1H-imidazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of agrochemicals and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Butyl-5-methyl-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction. The pathways involved in its mechanism of action can vary depending on the specific application and target molecule .
Comparación Con Compuestos Similares
- 1-Butyl-4,5-dihydro-1H-imidazol-2-amine
- 1-Methyl-4,5-dihydro-1H-imidazol-2-amine
- 1-Butyl-1H-imidazol-2-amine
Comparison: 1-Butyl-5-methyl-4,5-dihydro-1H-imidazol-2-amine is unique due to the presence of both butyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C8H17N3 |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1-butyl-5-methyl-4,5-dihydroimidazol-2-amine |
InChI |
InChI=1S/C8H17N3/c1-3-4-5-11-7(2)6-10-8(11)9/h7H,3-6H2,1-2H3,(H2,9,10) |
Clave InChI |
RDGJPHQMOKAQTF-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(CN=C1N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 5,6-difluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12824642.png)
![8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12824643.png)

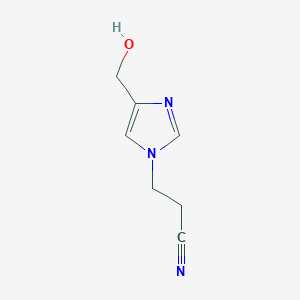
![1-([1,2,4]Triazolo[4,3-a]pyridin-6-yl)ethan-1-one](/img/structure/B12824651.png)
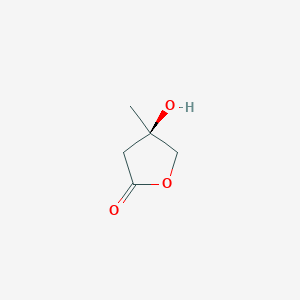

![Carbamic acid, N-(3-isocyanatomethylphenyl)-, 2-[2-(2-butoxyethoxy)ethoxy]ethyl ester](/img/structure/B12824676.png)
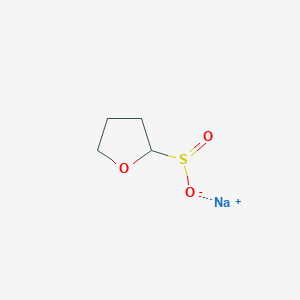
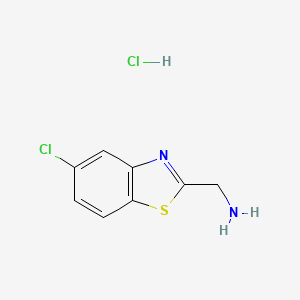
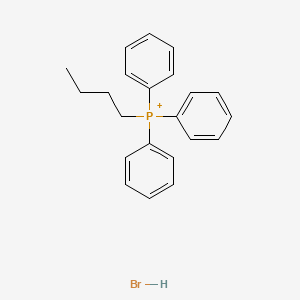
![2-(Pyridin-2-yl)-1H-benzo[d]imidazol-6-amine trihydrochloride](/img/structure/B12824706.png)
![[4-fluoro-3-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12824711.png)

